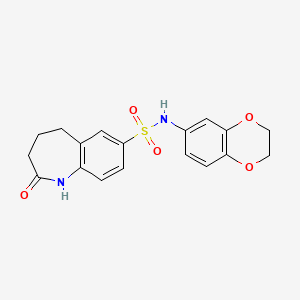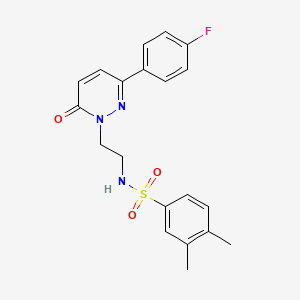methanone](/img/structure/B11270709.png)
[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzothiazinone core, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazinone core, followed by the introduction of the fluoro and methoxy substituents. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
In medicine, research is ongoing to explore the compound’s potential as an anticancer agent. Its ability to interfere with specific cellular pathways could lead to the development of new therapeutic drugs.
Industry
Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. This makes it valuable in fields like electronics and materials science.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,4-dimethoxyphenyl)-6-chloro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- 4-(3,4-dimethoxyphenyl)-6-bromo-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone)
Uniqueness
Compared to similar compounds, 4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibits unique properties due to the presence of the fluoro substituent. This can influence its reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C24H20FNO6S |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C24H20FNO6S/c1-30-18-8-4-15(5-9-18)24(27)23-14-26(17-7-10-20(31-2)21(13-17)32-3)19-12-16(25)6-11-22(19)33(23,28)29/h4-14H,1-3H3 |
Clave InChI |
CDZKJXPDTMFRNG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-Oxo-2-(piperidin-1-YL)ethyl]-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide](/img/structure/B11270627.png)
![9-(4-bromophenyl)-N-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11270637.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B11270645.png)
![N-(4-Chlorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11270652.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbenzamide](/img/structure/B11270666.png)

![4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11270684.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide](/img/structure/B11270693.png)

![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11270696.png)
![3-butyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11270708.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenyl)acetamide](/img/structure/B11270715.png)
![N-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11270719.png)
